molecular formula C17H15NO4S B2847290 3-(4-Methoxyphenyl)-5-[(phenylsulfonyl)methyl]isoxazole CAS No. 106808-16-6

3-(4-Methoxyphenyl)-5-[(phenylsulfonyl)methyl]isoxazole

Cat. No. B2847290
CAS RN: 106808-16-6
M. Wt: 329.37
InChI Key: BHOBHEHYQRSRNT-UHFFFAOYSA-N
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Description

The compound “3-(4-Methoxyphenyl)-5-[(phenylsulfonyl)methyl]isoxazole” is an organic compound containing an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains a methoxyphenyl group and a phenylsulfonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the isoxazole ring, with the methoxyphenyl and phenylsulfonyl groups attached at the 3rd and 5th positions, respectively . The exact spatial arrangement would depend on the specific synthesis and could potentially be determined through techniques such as X-ray crystallography.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the isoxazole ring, as well as the methoxyphenyl and phenylsulfonyl groups . The isoxazole ring is a heterocycle and may undergo reactions at the nitrogen or oxygen atoms. The methoxyphenyl and phenylsulfonyl groups may also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure . Factors such as polarity, molecular weight, and functional groups would influence properties such as solubility, melting point, and boiling point .

Scientific Research Applications

Metalation and Electrophilic Quenching of Isoxazoles

The study of isoxazole derivatives, such as 3-(4-Methoxyphenyl)-5-[(phenylsulfonyl)methyl]isoxazole, has led to advancements in the preparation of thioalkyl derivatives through metalation and electrophilic quenching. This method represents a selective, direct, and synthetically useful entry, highlighting the compound's utility in synthetic organic chemistry, especially in the formation of sulfur-containing compounds (Balasubramaniam, Mirzaei, & Natale, 1990).

Docking Studies and Crystal Structure Analysis

Isoxazole derivatives have been investigated for their binding interactions within biological systems. Docking studies alongside crystal structure analysis provide insights into the orientation and interaction of these molecules within the active sites of enzymes. Such research underscores the potential of isoxazole compounds in the design of enzyme inhibitors, offering a pathway to the development of new therapeutic agents (Al-Hourani et al., 2015).

Isoxazole-Based Intermediates for Herbicides

The synthesis of 3-(substituted phenyl)-5-hydroxyl-5-trifluoromethyl-isoxazolines demonstrates the application of isoxazole derivatives as intermediates in the development of protox-inhibiting herbicides. This research highlights the role of such compounds in agricultural chemistry, providing a foundation for the development of new herbicidal agents with improved efficacy and safety profiles (Wei-rongology, 2004).

Corrosion Inhibition

The corrosion inhibition properties of isoxazole derivatives, such as 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, in sulfuric acid media for mild steel protection, showcase the compound's potential in industrial applications. These findings are pivotal for the development of new corrosion inhibitors that offer high efficiency and stability, contributing to the longevity and durability of metal components (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).

Mechanism of Action

Without specific biological or pharmacological data, it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties . As with any chemical, appropriate safety precautions should be taken when handling it.

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry, depending on its properties .

properties

IUPAC Name

5-(benzenesulfonylmethyl)-3-(4-methoxyphenyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S/c1-21-14-9-7-13(8-10-14)17-11-15(22-18-17)12-23(19,20)16-5-3-2-4-6-16/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOBHEHYQRSRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301332588
Record name 5-(benzenesulfonylmethyl)-3-(4-methoxyphenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301332588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818753
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

106808-16-6
Record name 5-(benzenesulfonylmethyl)-3-(4-methoxyphenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301332588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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